S-2-氨基-N-(2-甲氧基乙基)丁酰胺

描述

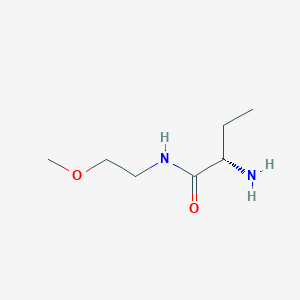

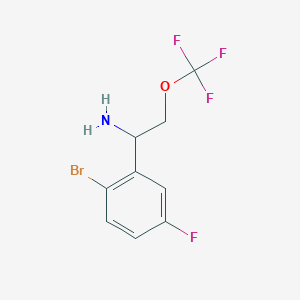

S-2-Amino-N-(2-methoxyethyl)butyramide (2-MEBA) is an amide derivative of butyric acid. It is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. In

科学研究应用

Thermoresponsive Polymers

S-2-Amino-N-(2-methoxyethyl)butyramide: is utilized in the synthesis of thermoresponsive polymers. These polymers exhibit a lower critical solution temperature (LCST)–type phase transition, which means they are soluble or highly swollen below a certain temperature but become insoluble and collapse above it . This property is particularly useful in creating ‘smart’ materials that can respond to temperature changes, potentially applicable in drug delivery systems where controlled release is required at specific body temperatures.

Group Transfer Polymerization

The compound is involved in group transfer polymerization processes to create block and random copolymers . These copolymers can have varied thermoresponsive properties, which are influenced by their molecular structure. The ability to fine-tune the cloud point temperature of these polymers by altering their composition makes them suitable for a range of applications, from environmental sensing to bioengineering.

Antisense Oligonucleotide Conjugates

In the field of molecular biology, S-2-Amino-N-(2-methoxyethyl)butyramide derivatives are linked to antisense oligonucleotides. These conjugates target specific mRNA sequences to inhibit protein production, a technique that can be used for therapeutic purposes such as treating genetic disorders . The compound’s role in enhancing the uptake of these oligonucleotides into cells is crucial for their effectiveness.

Toxicology and Safety Profiling

The compound’s derivatives are also significant in toxicological studies. They are used to understand the toxicologic properties of antisense inhibitors in animals and humans, which is essential for the development of safe therapeutic agents . These studies help in assessing the safety and tolerability profiles of new drugs.

Deoxofluorination Reagents

S-2-Amino-N-(2-methoxyethyl)butyramide: is related to compounds used as deoxofluorination reagents, which are crucial in organic synthesis . These reagents help in the transformation of carbonyl groups into difluoromethyl groups, a reaction that is valuable in pharmaceutical and agrochemical manufacturing.

Polymer Science and Engineering

Lastly, the compound finds its application in polymer science and engineering. Its derivatives are used to synthesize non-ionic water-soluble polymers that combine amide and ethyleneglycolether motifs . These polymers have unique properties that make them suitable for various industrial and biomedical applications.

属性

IUPAC Name |

(2S)-2-amino-N-(2-methoxyethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSLRCUESVQPPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)

![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)